Cas no 1261953-18-7 (2-Cyano-4-(3,5-dimethylphenyl)phenol)

2-Cyano-4-(3,5-dimethylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%
- 1261953-18-7
- 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
- MFCD18314192
- 2-CYANO-4-(3,5-DIMETHYLPHENYL)PHENOL
- DTXSID80684660
- AKOS017557370
- 2-Cyano-4-(3,5-dimethylphenyl)phenol
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- MDL: MFCD18314192
- インチ: InChI=1S/C15H13NO/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-8,17H,1-2H3
- InChIKey: LFGFORQAVKBHQJ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 223.099714038Da
- 同位素质量: 223.099714038Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 44Ų
2-Cyano-4-(3,5-dimethylphenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320235-5 g |
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%; . |
1261953-18-7 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
abcr | AB320235-5g |
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%; . |
1261953-18-7 | 95% | 5g |
€1159.00 | 2024-04-20 |
2-Cyano-4-(3,5-dimethylphenyl)phenol 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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2-Cyano-4-(3,5-dimethylphenyl)phenolに関する追加情報
Professional Introduction to Compound with CAS No. 1261953-18-7 and Product Name: 2-Cyano-4-(3,5-dimethylphenyl)phenol
2-Cyano-4-(3,5-dimethylphenyl)phenol, identified by its CAS number 1261953-18-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyano group and a dimethylphenyl substituent, exhibits unique structural and chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating groups in its molecular framework imparts distinct reactivity, enabling its application in diverse synthetic pathways.
The 2-cyano-4-(3,5-dimethylphenyl)phenol structure is particularly intriguing due to its potential as a building block for more complex molecules. In recent years, advancements in medicinal chemistry have highlighted the importance of phenolic derivatives in drug design, owing to their biological activity and metabolic stability. The cyano group at the 2-position enhances the compound's ability to participate in nucleophilic addition reactions, while the dimethylphenyl moiety contributes to lipophilicity and binding affinity. These characteristics make it a promising candidate for further functionalization and derivatization.
Recent studies have demonstrated the utility of 2-cyano-4-(3,5-dimethylphenyl)phenol in the synthesis of bioactive molecules targeting various disease pathways. For instance, researchers have explored its incorporation into kinase inhibitors, where the phenolic hydroxyl group can be modified to enhance selectivity and potency. Additionally, the cyano group has been utilized in constructing heterocyclic scaffolds, which are prevalent in modern drug candidates. The dimethylphenyl substituent further aids in optimizing pharmacokinetic properties by influencing solubility and metabolic clearance.
In the realm of academic research, 2-cyano-4-(3,5-dimethylphenyl)phenol has been employed as a key intermediate in the preparation of novel antimicrobial agents. The combination of electron-withdrawing and aromatic groups enhances its interaction with biological targets, making it an effective precursor for compounds with antibacterial and antifungal properties. Furthermore, its stability under various reaction conditions allows for scalable synthesis, which is crucial for industrial applications.
The compound's reactivity also extends to photochemical transformations, where it can be used to develop photoactive materials or probes for biochemical assays. The cyano group's ability to absorb UV light makes it suitable for applications involving photoredox catalysis or photocatalytic processes. This versatility underscores its significance in interdisciplinary research involving organic synthesis, materials science, and biotechnology.
From a synthetic chemistry perspective, 2-cyano-4-(3,5-dimethylphenyl)phenol serves as a versatile precursor for constructing more complex aromatic systems. Its structural features allow for selective functionalization at multiple positions, enabling chemists to tailor molecular properties according to specific requirements. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents or link the compound to other pharmacophores. Such modifications are essential for optimizing drug-like characteristics such as solubility, bioavailability, and target engagement.
The pharmaceutical industry has also shown interest in 2-cyano-4-(3,5-dimethylphenyl)phenol due to its potential role in addressing unmet medical needs. Ongoing clinical trials and preclinical studies are exploring its derivatives as candidates for treating neurological disorders, inflammatory conditions, and cancer. The compound's ability to modulate enzyme activity and receptor binding makes it a valuable asset in drug discovery pipelines. Collaborative efforts between academic researchers and pharmaceutical companies are accelerating the development of novel therapeutics based on this scaffold.
Environmental considerations have also been integrated into the research surrounding 2-cyano-4-(3,5-dimethylphenyl)phenol. Sustainable synthetic methodologies are being developed to minimize waste and energy consumption during production. Green chemistry principles are being applied to optimize reaction conditions using catalytic systems that enhance efficiency while reducing environmental impact. These efforts align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.
The future prospects of 2-cyano-4-(3,5-dimethylphenyl)phenol are promising, with ongoing research expected to uncover new applications and derivatives with enhanced therapeutic potential. Advances in computational chemistry and artificial intelligence are facilitating faster identification of promising molecular structures derived from this compound. Additionally, innovations in biocatalysis may enable more efficient synthesis routes under milder conditions.
In conclusion,2-Cyano-4-(3,5-dimethylphenyl) phenol (CAS No. 1261953-18-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in drug development underscores its importance across multiple disciplines within chemical biology and medicinal chemistry. As research continues to evolve, this compound is poised to contribute further breakthroughs that will shape the future of therapeutic innovation.
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